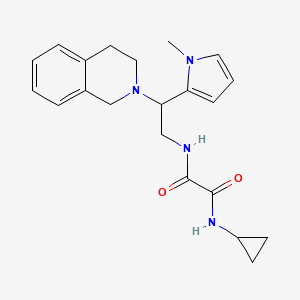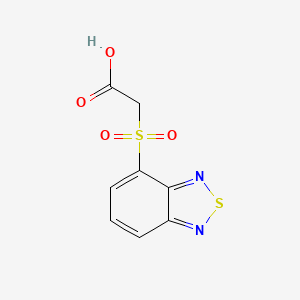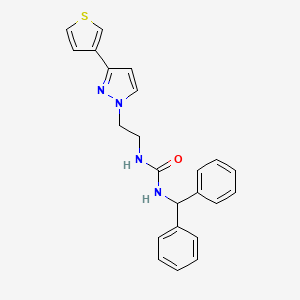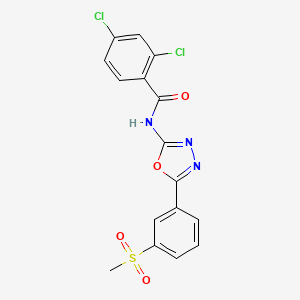
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one, also known as MPDP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of diazepan compounds, which are known for their pharmacological properties. MPDP has been shown to have a variety of effects on the body, including its ability to modulate neurotransmitter systems and influence behavior.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and glutamate systems.
実験室実験の利点と制限
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a variety of effects on the body that make it useful for studying behavior and neurotransmitter systems. However, there are also limitations to its use. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has not been extensively studied in humans, so its effects on the human body are not fully understood. Additionally, the synthesis of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is a complex process that requires specialized knowledge and equipment.
将来の方向性
There are several possible future directions for research on 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one. One area of interest is its potential use in treating drug addiction. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been shown to have effects on the dopamine system, which is involved in addiction. It may be possible to use 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one to modulate the activity of this system and reduce drug-seeking behavior. Another area of interest is its potential use in treating anxiety and depression. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Finally, 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one may be useful for studying the mechanisms of neurotransmitter systems in the brain. Its effects on dopamine, serotonin, and glutamate systems make it a useful tool for investigating these systems and their role in behavior.
合成法
The synthesis of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one involves several steps. First, 1,4-diazepan-2-one is reacted with propionyl chloride to form 4-propionyl-1,4-diazepan-2-one. This compound is then reacted with 2-methoxyethylamine to form the final product, 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one. The synthesis of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including its ability to modulate neurotransmitter systems and influence behavior. 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been studied in animal models to investigate its effects on learning and memory, anxiety, and depression. It has also been studied for its potential use in treating drug addiction.
特性
IUPAC Name |
1-(2-methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(14)13-6-4-5-12(7-8-16-2)11(15)9-13/h3H,1,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVDJRBVAYILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)




![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)